Chloro Cephalexin

Description

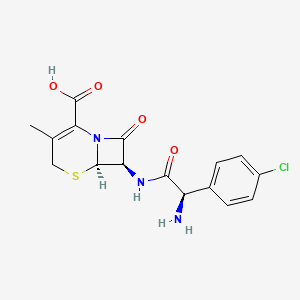

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16ClN3O4S |

|---|---|

Molecular Weight |

381.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-chlorophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16ClN3O4S/c1-7-6-25-15-11(14(22)20(15)12(7)16(23)24)19-13(21)10(18)8-2-4-9(17)5-3-8/h2-5,10-11,15H,6,18H2,1H3,(H,19,21)(H,23,24)/t10-,11-,15-/m1/s1 |

InChI Key |

YNKFNGGEWIKLLN-UEKVPHQBSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Cl)N)SC1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)Cl)N)SC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Chloro Cephalexin

Advanced Synthetic Routes to Chloro Cephalexin (B21000)

The manufacturing of Cefaclor has evolved from purely chemical processes to more advanced and sustainable methods. These modern routes prioritize stereochemical control, efficiency, and environmental responsibility.

The biological activity of cephalosporins is highly dependent on their stereochemistry, particularly at the C-6 and C-7 positions of the cephem nucleus. The synthesis of Cefaclor, which features a chlorine atom at the C-3 position, requires precise stereocontrol. Stereoselective synthesis is crucial for producing the desired trans-β-lactam configuration, which is essential for its antibacterial action. nih.gov

One key reaction is the [2+2] cycloaddition of a ketene (B1206846) with an imine, which forms the β-lactam ring. The stereoselectivity of this reaction can be controlled to yield the desired isomer exclusively. For instance, the reaction of 2-chloroethanoic acid with specific Schiff bases has been shown to produce trans-β-lactams with high stereoselectivity and excellent yields, ranging from 78-93%. nih.gov These methods highlight the potential for developing highly controlled syntheses of C-3 chloro-substituted β-lactams, which are foundational structures for compounds like Cefaclor. nih.gov

Chemo-enzymatic synthesis has become a cornerstone of modern antibiotic production, offering significant advantages over traditional chemical methods. longdom.org This approach utilizes enzymes as catalysts for key reaction steps, most notably the acylation of the cephalosporin (B10832234) nucleus. longdom.orgnih.gov

The synthesis of Cefaclor is achieved by reacting 7-amino-3-chloro-cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (PGME). google.com This reaction is catalyzed by an immobilized penicillin G acylase (PGA). google.comresearchgate.net The enzymatic process occurs in an aqueous medium under mild temperature and pH conditions, which minimizes side reactions and improves product purity. longdom.orgrsc.org

Research has focused on optimizing these enzymatic reactions. For example, studies have investigated the influence of substrate concentration, temperature, and pH to maximize yield. researchgate.netucsc.cl In one optimized process for a related cephalosporin, a remarkable 99.3% conversion ratio was achieved with high productivity. rsc.orgnih.gov To prevent product hydrolysis by the same enzyme, techniques like in situ product removal (ISPR) have been explored, where the synthesized antibiotic is removed from the reaction mixture as it is formed. researchgate.net

Table 1: Comparison of Chemical vs. Enzymatic Synthesis of Cephalosporins

| Feature | Conventional Chemical Synthesis | Chemo-enzymatic Synthesis |

| Solvents | Chlorinated organic solvents (e.g., dichloromethane) google.com | Primarily water longdom.orgnih.gov |

| Temperature | Sub-zero temperatures longdom.org | Ambient temperatures longdom.org |

| Catalyst | Chemical reagents longdom.org | Immobilized enzymes (e.g., Penicillin G Acylase) researchgate.netrsc.org |

| Reaction Steps | Multiple protection/deprotection steps required google.com | Fewer steps, often a one-pot reaction researchgate.net |

| Waste Generation | Significant hazardous chemical waste longdom.org | Minimal, biodegradable waste longdom.org |

| Product Purity | Potential for impurities from side reactions google.com | Higher purity with fewer byproducts longdom.org |

The shift from chemical to chemo-enzymatic synthesis of cephalosporins is a prime example of the application of green chemistry principles in the pharmaceutical industry. longdom.org Traditional chemical routes for antibiotics like Cefaclor involve the use of toxic solvents, such as dichloromethane (B109758) and chloroform, and require harsh reaction conditions, including very low temperatures. longdom.orggoogle.com These processes generate a significant amount of hazardous waste, estimated at nearly a kilogram for every kilogram of antibiotic produced. longdom.org

In contrast, enzymatic synthesis offers a much cleaner and more sustainable alternative. centrient.com Key advantages include:

Use of Water as a Solvent : Replacing volatile and toxic organic solvents with water significantly reduces environmental impact. longdom.orgnih.gov

Mild Reaction Conditions : Reactions are typically run at ambient temperatures and pressures, lowering energy consumption. rsc.org

Reduced Waste : The high selectivity of enzymes minimizes byproduct formation, leading to cleaner reaction mixtures and less waste. longdom.org

Catalyst Recyclability : Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economics and sustainability. rsc.org

The adoption of these "PureActives®" enzymatic platforms has led to the production of purer, more environmentally friendly antibiotic active pharmaceutical ingredients (APIs). centrient.com

Precursor Chemistry and Intermediate Transformations in Chloro Cephalexin Synthesis

The central precursor for the synthesis of Cefaclor is 7-amino-3-chloro-cephalosporanic acid (7-ACCA). google.com This intermediate provides the essential 3-chloro-cephem core structure. The synthesis of Cefaclor involves the acylation of the amino group at the C-7 position of 7-ACCA. jetir.org

The traditional chemical synthesis involves protecting the carboxyl group at C-4, often through silylation using agents like trimethylchlorosilane, before the acylation step. google.comgoogle.com The protected 7-ACCA is then reacted with an activated D-phenylglycine derivative. Following the condensation reaction, a hydrolysis step is required to deprotect the carboxyl group and yield the final Cefaclor molecule. google.com This multi-step process can be complex and may lead to the formation of impurities if not carefully controlled. google.com

Enzymatic routes simplify this process significantly. In the enzymatic synthesis of Cefaclor, 7-ACCA is directly reacted with an activated acyl donor like D-phenylglycine methyl ester (PGME) in the presence of an enzyme, often without the need for protection/deprotection steps, leading to a more efficient and direct conversion to the final product. google.com

Table 2: Key Precursors and Reagents in Cefaclor Synthesis

| Compound Name | Abbreviation | Role in Synthesis |

| 7-amino-3-chloro-cephalosporanic acid | 7-ACCA | Core precursor providing the 3-chloro-cephem nucleus google.com |

| D-phenylglycine methyl ester | PGME | Acyl donor for the C-7 side chain researchgate.netresearchgate.net |

| Penicillin G Acylase | PGA | Enzyme catalyst for the acylation reaction researchgate.netrsc.org |

| Trimethylchlorosilane | Tmscl | Silylating agent for carboxyl protection in chemical synthesis google.com |

| Dichloromethane | DCM | Solvent used in chemical synthesis google.com |

Derivatization Studies of this compound

To improve antibacterial properties and overcome resistance, derivatization of the basic cephalosporin scaffold is a common strategy. These modifications are typically focused on the C-7 side chain.

The C-7 position of the cephem nucleus bears an acylamino side chain, which is a primary site for chemical modification. mdpi.com Functionalization at this position can modulate the antibiotic's interaction with penicillin-binding proteins (PBPs), its stability against β-lactamase enzymes, and its antibacterial spectrum. mdpi.comresearchgate.net

Studies on the related compound cephalexin have demonstrated that new derivatives can be synthesized by linking various amino acid moieties to the α-amino group of the existing C-7 phenylacetyl side chain. uobaghdad.edu.iq For example, derivatives incorporating glycine, alanine, and valine have been successfully synthesized. uobaghdad.edu.iq This approach creates a new amide bond, effectively elongating the side chain. Preliminary antimicrobial evaluations of these new derivatives have shown that such modifications can alter the biological activity, with some compounds exhibiting significant activity against specific bacterial strains. uobaghdad.edu.iq

This strategy of modifying the C-7 side chain could be applied to a Cefaclor scaffold. By introducing different chemical groups, it may be possible to create novel Cefaclor derivatives with enhanced potency or a broader spectrum of activity, potentially including activity against resistant strains like MRSA, against which Cefaclor alone is generally inactive. mdpi.com

Modifications of the C-3 Position of this compound

The C-3 position of the cephem nucleus in this compound analogs is a critical site for chemical modification, influencing the compound's stability, and pharmacokinetic profile. The chlorine atom at this position serves as a versatile leaving group, enabling a variety of nucleophilic substitution reactions. Research has focused on replacing the C-3 chloro group with diverse functionalities to generate novel derivatives with potentially improved properties.

One common strategy involves the substitution of the chlorine with nitrogenous compounds. google.com Starting materials such as 7-amino-3-chloromethyl-3-cephem-4-carboxylic acid (7-ACCA) and its ester derivatives (e.g., GCLE, GCLH) are utilized due to the chemical reactivity of the C-3 chloromethyl group. google.comresearchgate.netresearchgate.net These reactions typically involve protecting the amino group at C-7 and the carboxyl group at C-4, followed by the substitution reaction at C-3, and subsequent deprotection steps to yield the final product. google.com

Another avenue of modification involves the introduction of cyclic structures. For instance, a cyclopropyl (B3062369) group has been introduced at the C-3 position to create novel cephem derivatives. koreascience.kr This modification is of interest as it can alter the electronic properties and steric bulk at this position, potentially impacting biological activity. The synthesis of 3-cyclopropylcephem systems, which had not been previously reported, highlights the ongoing effort to explore non-traditional substituents at this site. koreascience.kr Furthermore, modifications can include the introduction of ether or amido-containing acid ester groups, often starting from the hydrolysis of a C-3 acetoxy group to a hydroxymethyl derivative, which then undergoes further substitution. google.com

These modifications underscore the chemical tractability of the C-3 position and its importance in the development of new cephalosporin analogs.

| Starting Moiety | Reagent/Method | Resulting C-3 Substituent | Reference |

| 3-Chloromethyl | Nitrogenous Compounds | 3-Nitrogenous Methyl | google.com |

| 3-Vinylcephem | Diazomethane / Simmons-Smith | 3-Cyclopropyl | koreascience.kr |

| 3-Acetoxymethyl | Hydrolysis then Substitution | 3-Ether or Amido-containing Ester | google.com |

| 3-Chloromethyl | Various Nucleophiles | Varied Substituted Methyl | google.com |

Side Chain Engineering of this compound Derivatives

The acylamino side chain at the C-7 position of the cephem nucleus is a primary determinant of the antibacterial spectrum and potency of cephalosporins. In this compound and its analogs, this side chain is typically a D-phenylglycyl group. asm.org Engineering this side chain is a key strategy for creating derivatives with modified properties.

Modifications can be categorized into several types:

Stereochemical Inversion: The natural D-stereoisomer of the phenylglycine side chain is crucial for activity. Changing the stereochemistry from the D- to the L-isomer has been explored, although this often results in a loss of antibacterial activity. asm.org

Modification of the Amine Group: To alter polarity and lipophilicity, substitutions have been made to the primary amine of the phenylglycine side chain. asm.org Adding lipophilic groups such as methyl, phenyl, or benzyl (B1604629) to the amine can impact the molecule's interaction with bacterial targets and its transport characteristics. While these analogs often retain activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria may be diminished. asm.org

Amino Acid Conjugation: A series of new cephalexin derivatives have been synthesized by linking different amino acids (such as glycine, alanine, valine, and proline) to the phenylacetyl side chain. uobaghdad.edu.iq This is typically achieved using a mixed anhydride (B1165640) method, where a Boc-protected amino acid is activated with ethyl chloroformate and then coupled with the cephalexin nucleus. uobaghdad.edu.iq Subsequent deprotection of the amino group yields the final derivatives. uobaghdad.edu.iq

Complete Side Chain Replacement: The entire D-phenylglycyl side chain can be substituted with other acyl groups. For example, replacing the phenylglycine side chain with a phenylacetyl group has been investigated to understand its effect on antibacterial spectrum and transporter interaction. asm.org

These engineering efforts aim to balance factors like antibacterial potency, resistance to β-lactamase enzymes, and oral bioavailability. uobaghdad.edu.iqnih.gov

| Original Side Chain Moiety | Modification Strategy | Resulting Side Chain | Reference |

| D-Phenylglycine | Stereochemical Inversion | L-Phenylglycine | asm.org |

| D-Phenylglycine Amine | N-Alkylation/N-Arylation | N-Methyl, N-Phenyl, N-Benzyl | asm.org |

| D-Phenylglycine | Replacement | Phenylacetyl | asm.org |

| Phenylacetyl Amine | Amino Acid Conjugation | Glycine, Valine, Proline Conjugates | uobaghdad.edu.iq |

Multi-component Reactions for Novel this compound Analogs

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govcaltech.edu This approach offers significant advantages in drug discovery, including high efficiency, atom economy, and the ability to rapidly generate large libraries of structurally diverse compounds. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent in this field. nih.govnih.gov

The application of MCRs to the synthesis of novel this compound analogs represents a sophisticated strategy for lead generation and optimization. Instead of modifying a pre-existing this compound scaffold in a stepwise fashion, MCRs can be used to construct novel side chains or even build up the core heterocyclic structure with inherent complexity.

The Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. nih.gov In the context of this compound, a Ugi reaction could be envisioned where the amine component is 7-ACCA (or a protected version), and the other three components are varied. This would allow for the rapid synthesis of a library of derivatives with highly diverse and complex C-7 side chains, far beyond what is easily accessible through traditional acylation methods.

The Passerini Three-Component Reaction (P-3CR): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. nih.gov This methodology could be used to create novel ester-linked side chains on the cephalosporin nucleus.

While specific, published examples of MCRs for the synthesis of "this compound" are not widespread, the principles are directly applicable. For instance, the synthesis of pyrazolo-oxothiazolidine derivatives has been achieved through a one-pot, three-component reaction, demonstrating the utility of MCRs in creating complex, biologically active heterocycles. nih.gov The strategic use of a chloro-substituted aldehyde or amine as one of the building blocks in an MCR would directly lead to novel chloro-cephem analogs, enabling a rapid exploration of chemical space around the core structure.

Advanced Structural Characterization and Spectroscopic Analysis of Chloro Cephalexin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Chloro Cephalexin (B21000)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of complex organic molecules like Chloro Cephalexin (Cefaclor). It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the molecular skeleton and the determination of stereochemistry.

The degradation of Cefaclor in aqueous media has been studied using ¹H-NMR, which can track the intramolecular aminolysis of the β-lactam moiety. withpower.com Furthermore, NMR is a crucial tool for identifying and quantifying geometric isomers, such as the E and Z isomers that can occur in some cephalosporins, by analyzing the distinct chemical shifts of protons and carbons near the oxime group. mdpi.com

Two-Dimensional NMR Techniques for Stereochemical Elucidation

The complex stereochemistry of this compound, particularly the relative configuration of the protons on the β-lactam ring (at C6 and C7) and the stereocenter in the D-phenylglycyl side chain, can be definitively established using two-dimensional (2D) NMR techniques. researchgate.netksngdcw.ac.in These methods spread spectral information across two frequency axes, resolving overlapping signals found in 1D spectra and revealing through-bond and through-space correlations between nuclei. specac.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks between the C6-H and C7-H protons, confirming their connectivity across the β-lactam ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique is paramount for determining stereochemical relationships as it identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. ingentaconnect.com For this compound, a NOESY experiment could confirm the cis relationship of the substituents on the β-lactam ring by showing a spatial correlation between the C7-H and the protons on the C2 of the dihydrothiazine ring. The specific stereochemistry of the D-phenylglycyl side chain relative to the cephem nucleus can also be confirmed through observed NOE cross-peaks.

While specific 2D NMR studies dedicated solely to this compound are not extensively published, the application of these standard techniques is a routine part of structural confirmation for cephalosporins, ensuring the correct (6R, 7R) configuration essential for its biological function.

Solid-State NMR Applications for this compound Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceuticals as it can affect stability and solubility. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these different solid forms. ijpbs.comscielo.br Unlike X-ray diffraction which probes long-range order, ssNMR is sensitive to the local chemical environment of each atom, making it ideal for distinguishing between polymorphs, which differ in their crystal packing and intermolecular interactions. researchgate.net

The ¹³C solid-state NMR spectrum of Cefaclor dihydrate has been reported and is consistent with its single-crystal X-ray structure. ksngdcw.ac.in In ssNMR, crystallographically non-equivalent carbon atoms in the unit cell will give rise to distinct signals. Therefore, if multiple conformations or packing arrangements exist (polymorphism), the spectrum will show a different number of peaks or altered chemical shifts compared to the primary form. nih.gov For this compound, the monohydrate is the most common and important polymorphic form. withpower.com The ¹³C ssNMR spectrum provides a unique fingerprint for this form, allowing for its unambiguous identification and the detection of other potential polymorphs or amorphous content in a bulk sample.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Cephalosporin (B10832234) Nuclei This table provides typical chemical shift ranges for the core carbons of a cephalosporin antibiotic like this compound, based on general knowledge and data for related compounds. Specific values for Cefaclor may vary slightly.

| Carbon Atom | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| C=O (β-Lactam) | 170 - 175 | Highly sensitive to ring strain and conformation. |

| C=O (Carboxyl) | 160 - 165 | Chemical shift depends on the protonation state and hydrogen bonding. |

| C=O (Amide) | 165 - 170 | Side chain amide carbonyl. |

| C2 | ~125 | Part of the C=C double bond in the dihydrothiazine ring. |

| C3 | ~130 | Position of the chloro-substituent. |

| C4 | ~140 | Carbon adjacent to the carboxyl group. |

| C6 | 55 - 60 | β-lactam ring carbon, bonded to C7. |

| C7 | 55 - 60 | β-lactam ring carbon, bearing the acylamino side chain. |

| CH₂ (Thiazine) | 25 - 35 | Methylene group in the dihydrothiazine ring. |

Mass Spectrometry (MS) for Molecular and Fragment Analysis of this compound

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. It involves ionizing the molecule and separating the resulting ions based on their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. jrespharm.com For this compound, techniques like LC-Q-Orbitrap or ESI-Q-TOF are used to measure its exact mass, confirming its chemical formula of C₁₅H₁₄ClN₃O₄S. ntu.ac.uk This level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Exact Mass Data for this compound (Cefaclor) Data sourced from reputable chemical databases. researchgate.netnih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₄ClN₃O₄S | - |

| Molecular Weight (Average) | 367.81 g/mol | researchgate.net |

| Monoisotopic Mass (Exact) | 367.03935 Da | nih.gov |

| Precursor Ion [M+H]⁺ | 368.0466 m/z | nih.gov |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to deduce the structure of a molecule by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, MS/MS experiments reveal characteristic cleavage patterns. A key fragmentation involves the cleavage of the strained four-membered β-lactam ring. Other common fragmentations include the loss of the side chain and cleavage within the dihydrothiazine ring. A widely used method for quantifying Cefaclor in plasma utilizes the specific transition of the precursor ion at m/z 368.2 to a major product ion at m/z 191.1.

Table 3: Key Tandem MS Fragmentation Data for this compound (Cefaclor) Data compiled from various mass spectrometry studies and databases. nih.gov

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Putative Fragment Identity / Loss |

|---|---|---|

| 368.05 | 191.1 | Cleavage of β-lactam and dihydrothiazine rings |

| 368.05 | 174.05 | Fragment containing the dihydrothiazine-carboxylate moiety |

| 368.05 | 106.06 | Phenylglycine side chain fragment (C₇H₈N⁺) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are complementary: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. Together, they provide a comprehensive fingerprint of the functional groups and skeletal structure of this compound.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound shows strong absorption bands characteristic of its functional groups. The most prominent peak is typically from the C=O stretching vibration of the highly strained β-lactam ring. Other key absorptions correspond to the amide C=O, the carboxylic acid, the primary amine, and aromatic C=C bonds.

Raman Spectroscopy: While a detailed Raman spectrum for Cefaclor is not as commonly reported, the technique is particularly sensitive to symmetric and non-polar bonds. Therefore, it would be effective for analyzing the C-S and S-S bonds within the dihydrothiazine ring, as well as the C-Cl bond and the skeletal vibrations of the aromatic ring. The complementary nature of Raman and IR allows for a more complete vibrational analysis than either technique alone.

Table 4: Characteristic Infrared (FTIR) Absorption Bands for this compound (Cefaclor) Data obtained from spectroscopic analysis of Cefaclor.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~1770 | Strong | C=O stretch (β-Lactam ring) |

| ~1697 | Strong | C=O stretch (Amide I) |

| ~1605 | Medium | N-H bend (Primary amine) |

| ~1505 | Medium | C=C stretch (Aromatic ring) |

| ~1415 | Medium | C-N stretch |

| 1350 - 1420 | Medium | Characteristic β-Lactam ring vibrations |

X-ray Crystallography for Crystalline Structure Determination of this compound

Single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional molecular structure of crystalline solids. For this compound, this technique provides unambiguous information on bond lengths, bond angles, and the conformation of its bicyclic core, which consists of a β-lactam ring fused to a dihydrothiazine ring.

The analysis reveals critical structural parameters. The β-lactam ring, a four-membered cyclic amide, is inherently strained, a feature essential for its antibiotic activity. X-ray analysis quantifies this strain and determines the degree of pyramidalization of the lactam nitrogen atom. The geometry of this nitrogen atom, whether it is planar or pyramidal, is believed to influence the reactivity of the β-lactam ring towards its biological targets, the penicillin-binding proteins (PBPs). ingentaconnect.com

Furthermore, the conformation of the six-membered dihydrothiazine ring and the spatial orientation of its substituents are determined. In this compound, the key substituents are the chloro group at the C-3 position and the D-phenylglycyl side chain at the C-7 position. The exact arrangement of these groups is vital for the molecule's interaction with the active site of PBPs. nih.gov

While the specific crystallographic data for this compound itself is not widely published, data from closely related cephalexin (CPX) salts provide a clear example of the detailed information obtained from such an analysis. For instance, the crystal structure of a cephalexin salt hydrate (B1144303) was solved in a monoclinic crystal system, revealing the intricate network of intermolecular interactions. nih.gov

Table 1: Representative Crystallographic Data for a Cephalexin Salt (CPX·DHBA·H₂O)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 10.567 |

| c (Å) | 12.345 |

| β (°) | 109.54 |

| Volume (ų) | 1242.1 |

| Z | 2 |

Data sourced from a study on novel pharmaceutical salts of cephalexin. nih.gov

This structural information is foundational for computational modeling and structure-activity relationship (SAR) studies, which aim to design more effective antibiotic agents.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration of this compound

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is an indispensable tool for determining the absolute configuration of chiral molecules. This compound possesses multiple stereocenters, and its biological activity is critically dependent on a specific stereoisomer, typically the (6R, 7R) configuration. pharmacyconcepts.in CD spectroscopy provides a sensitive method to confirm this absolute stereochemistry.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For β-lactam antibiotics like this compound, the most significant electronic transition observed in the accessible UV region is the n→π* transition of the β-lactam amide chromophore. ingentaconnect.com This transition typically gives rise to a Cotton effect (a CD band) at around 220 nm. ingentaconnect.com

A well-established helicity rule correlates the sign of this Cotton effect with the absolute configuration at the C-6 bridgehead carbon atom. icho.edu.plresearchgate.net The non-planarity of the β-lactam amide chromophore, induced by the fused ring system, creates an inherent dissymmetry. researchgate.net This dissymmetry dictates the sign of the observed Cotton effect. Studies on a variety of bicyclic β-lactams have demonstrated that compounds with an (R) configuration at the ring junction, which is the configuration required for potent antibacterial activity, consistently display a specific sign for the n→π* Cotton effect. ingentaconnect.comicho.edu.pl Conversely, their (S)-enantiomers exhibit a Cotton effect of the opposite sign.

Table 2: Correlation of CD Spectral Data and Absolute Configuration in β-Lactam Antibiotics

| Transition | Approximate Wavelength (nm) | Absolute Configuration at Ring Junction | Expected Sign of Cotton Effect |

|---|---|---|---|

| n→π* (Amide) | ~220 | (R) | Positive or Negative (Consistent for a class) |

| π→π* (Amide) | ~190 | (R) | Opposite to n→π* |

This table represents the general principles established for β-lactam derivatives. ingentaconnect.comicho.edu.plnih.gov

Therefore, by analyzing the CD spectrum of a sample of this compound and observing the sign of the Cotton effect associated with the β-lactam chromophore, its absolute configuration can be unequivocally confirmed. This non-destructive technique is crucial for quality control and stereochemical verification in the synthesis and manufacturing of the antibiotic. ingentaconnect.comresearchgate.net

Chemical Reactivity and Stability of Chloro Cephalexin

Hydrolytic Stability of the β-Lactam Ring in Chloro Cephalexin (B21000)

The β-lactam ring is the core functional group of cephalosporin (B10832234) antibiotics, and its integrity is essential for their antibacterial activity. The hydrolytic stability of this ring in Chloro Cephalexin is significantly influenced by pH.

Studies on the closely related Cephalexin show that its degradation is highly dependent on the pH of the aqueous solution. scielo.org.za The degradation rate of Cephalexin increases as the pH rises from 4.5 to 6.5, remains relatively constant in the pH range of 6.5 to 8.5, and then decreases significantly at a pH of 10.0. scielo.org.za In acidic conditions (0.1 N HCl) at 80°C for one hour, Cephalexin undergoes considerable degradation. psu.edu Conversely, in alkaline conditions (0.01 N NaOH) at room temperature, degradation occurs within half an hour. psu.edu It is also reported that Cephalexin degrades up to 36% in an alkaline medium (pH 12) within 30 minutes at 25°C. researchgate.net

The hydrolysis of Cephalexin and its derivatives generally follows pseudo-first-order kinetics. nih.gov The kinetics of degradation are influenced by both solvolytic and hydroxide (B78521) ion catalysis. nih.gov While no primary salt effect is observed in acidic or basic pH regions, phosphate (B84403) buffer systems have been shown to catalyze the degradation. nih.gov The thioxo derivative of cephalexin undergoes β-lactam ring opening with intramolecular aminolysis, a reaction that is significantly faster than that of cephalexin itself and occurs up to pH 14 without competitive hydrolysis. acs.org

Interactive Data Table: pH-Dependent Degradation of Cephalexin

| pH | Degradation Rate | Conditions | Reference |

| 4.5 - 6.5 | Increasing | 20 mg/L aqueous solution | scielo.org.za |

| 6.5 - 8.5 | Relatively Stable | 20 mg/L aqueous solution | scielo.org.za |

| 10.0 | Greatly Reduced | 20 mg/L aqueous solution | scielo.org.za |

| 0.1 (HCl) | Considerable | 80°C for 1 hour | psu.edu |

| 12.0 (NaOH) | Up to 36% in 30 min | 25°C | researchgate.net |

Photochemical Degradation Pathways of this compound

The photochemical degradation of this compound involves the absorption of light, leading to the transformation of the molecule. For the parent compound, Cephalexin, photolysis is a significant degradation pathway.

Cephalexin is susceptible to degradation under both visible and UV light. ajrconline.org However, some studies indicate that it is relatively stable under dry heat and photodegradation conditions but is affected by hydrolytic and oxidative conditions. psu.edu Specifically, 0.2% degradation was observed under visible light for about 290 hours, and 0.06% degradation occurred when subjected to UV light for about 54 hours. ajrconline.org Other research suggests that Cephalexin is generally stable when exposed to ultraviolet or visible light in the 300–800 nm wavelength range. researchgate.net

Photolysis of Cephalexin, particularly with UVA light, can lead to the formation of oxidized species that retain the dihydrothiazine ring adjacent to the β-lactam ring. unifesp.br Interestingly, solutions of Cephalexin subjected to UVA light irradiation have been found to preserve their bactericidal power, suggesting that the photodegradation products may still possess antimicrobial activity. unifesp.br The photodegradation of Cephalexin can be influenced by various factors. For instance, indirect photolysis is a major transformation pathway for Cephalexin, with a bicarbonate-enhanced nitrate (B79036) system contributing significantly to its loss rate. nih.gov The presence of ZnO nanowires has been shown to substantially increase the photodegradation efficiency of cephalexin under simulated sunlight, especially at circumneutral and alkaline conditions (pH 7.2–9.2). nih.gov Radical trapping experiments have demonstrated that hydroxyl and superoxide (B77818) radicals are the predominant contributors to its removal. nih.gov

Interactive Data Table: Photodegradation of Cephalexin

| Light Source | Duration | Degradation | Reference |

| Visible Light | 290 hours | 0.2% | ajrconline.org |

| UV Light | 54 hours | 0.06% | ajrconline.org |

| UVA Light | Not specified | Formation of oxidized species | unifesp.br |

| UV-C Irradiation | 20 minutes | 81% | semanticscholar.org |

Oxidative and Reductive Transformations of this compound

Oxidative and reductive processes can lead to the transformation of this compound, affecting its stability and bioactivity.

Cephalexin has been shown to be susceptible to degradation under oxidative conditions. researchgate.net In a peroxide stress study, 6% of the analyte degraded in a solution kept on a benchtop for 15 minutes at room temperature. ajrconline.org Another study reported that Cephalexin degrades less rapidly under oxidative conditions, with one new degradation peak appearing after treatment with 30% hydrogen peroxide at room temperature for three days. psu.edu The addition of hydrogen peroxide can accelerate the photocatalytic degradation of Cephalexin by generating more hydroxyl radicals. rsc.orgresearchgate.net

Electrochemical advanced oxidation processes (EAOPs) such as anodic oxidation and Fered-Fenton have been shown to be effective in degrading Cephalexin. researchgate.net The primary degradation pathways often involve hydroxylation, decarboxylation, demethylation, and dealkylation. researchgate.net The presence of certain inorganic ions can inhibit the photodegradation of Cephalexin by scavenging hydroxyl radicals. rsc.org

Interaction of this compound with Metal Ions and Complexation Chemistry

The interaction of this compound with metal ions can lead to the formation of complexes, which can alter its chemical properties and biological activity.

Cephalexin can form complexes with various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.netscirp.org These complexes often exhibit different solubility and antibacterial properties compared to the free drug. hilarispublisher.com For instance, the complexation of Cephalexin with certain metal ions has been shown to decrease its solubility in common solvents. hilarispublisher.com It has been proposed that Cu(II) forms a tridentate complex with cephalexin via the amine, carboxylate, and carbonyl groups. researchgate.net

The formation of these metal complexes can impact the drug's efficacy. While some complexes show enhanced bactericidal activity against certain bacteria, others may exhibit reduced activity. hilarispublisher.com For example, the addition of zinc sulfate (B86663) has been found to decrease the transepithelial flux of cephalexin. nih.gov A Schiff base derived from Cephalexin and 4-chlorobenzophenone (B192759) has been used to prepare mixed ligand complexes with various metal ions. repec.org

Interactive Data Table: Metal Complexes of Cephalexin

| Metal Ion | Proposed Geometry | Effect on Antibacterial Activity | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | Varied (some enhanced, some reduced) | hilarispublisher.com |

| Cu(II) | Tridentate complex | Not specified | researchgate.net |

| Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Not specified | Not specified | repec.org |

Thermal Stability and Degradation Kinetics of this compound

The thermal stability of this compound is a crucial parameter, particularly for its storage and formulation.

Studies on Cephalexin indicate that it is relatively stable at temperatures up to 60°C. researchgate.net However, significant degradation occurs at higher temperatures. For instance, when heated in water at 70°C for 10 minutes, 17% of the analyte was degraded. ajrconline.org Refluxing in distilled water at 80°C for 15 minutes resulted in up to 75% degradation. researchgate.net Subjecting the drug to dry heat at 100°C for 22 hours led to a 3% degradation. ajrconline.org

The thermal degradation of Cephalexin generally follows first-order kinetics. researchgate.net The apparent energy of activation for Cephalexin at pH 5.5 has been calculated to be 26.2 Kcal/mole. nih.gov Thermodegradation can induce the rupture of the bioactive β-lactam moiety, potentially leading to inactive products. unifesp.br Thermal analysis of Cephalexin and its salts shows distinct melting points, indicating the formation of new crystalline phases upon salt formation. rsc.org For example, cephalexin has a melting point of 195°C. rsc.org

Interactive Data Table: Thermal Degradation of Cephalexin

| Temperature | Duration | Degradation | Conditions | Reference |

| up to 60°C | Not specified | Generally stable | Not specified | researchgate.net |

| 70°C | 10 minutes | 17% | In water | ajrconline.org |

| 80°C | 15 minutes | up to 75% | Refluxed in distilled water | researchgate.net |

| 100°C | 22 hours | 3% | Dry heat | ajrconline.org |

Biochemical Interactions and Molecular Mechanism Studies of Chloro Cephalexin Analogs

Molecular Docking and Dynamics Simulations of Chloro Cephalexin (B21000) with Target Proteins

Molecular docking and dynamics simulations offer significant insights into the binding interactions between cephalosporin (B10832234) analogs and their target proteins. Studies on Cefaclor, a chlorinated cephalosporin, have provided a foundational understanding of these interactions at a molecular level.

Docking studies have been employed to predict the binding interactions of Cefaclor with various biological targets. For instance, research on the interaction between Cefaclor and calf thymus DNA (ctDNA) utilized molecular docking to suggest that the antibiotic binds to the groove region of the DNA. researchgate.netnih.gov This interaction was characterized by a binding affinity in the order of 10³ L mol⁻¹, with electrostatic forces being the primary driver of this spontaneous process. nih.gov

In another study, the binding of Cefaclor to the human peptide transporter PEPT1 was investigated using molecular modeling. The simulations revealed high –CDOCKER interaction energy values (52.97 and 53.78 for outward-facing open and occluded conformations, respectively), indicating that Cefaclor is a highly compatible substrate for PEPT1. mdpi.com The stability of this binding was attributed to non-covalent interactions, including hydrogen bonds, salt bridges, and π-sulfur interactions. mdpi.com

Furthermore, molecular docking has been used to compare the binding energies of Cefaclor and other antibiotics with bacterial enzymes. For example, when docked with E. coli DNA gyrase B, Cefaclor demonstrated a favorable binding energy of -8.4 kcal/mol, forming hydrogen bonds with several key amino acid residues in the active site. researchgate.net

These simulations are crucial for understanding the initial binding poses and the stability of the ligand-protein complexes, which are precursors to the drug's mechanism of action.

Enzyme Inhibition Kinetics of Chloro Cephalexin on Microbial Enzymes (e.g., β-Lactamases)

The effectiveness of β-lactam antibiotics is often compromised by bacterial resistance mechanisms, primarily the production of β-lactamase enzymes that hydrolyze the antibiotic's core ring structure. nih.gov The study of enzyme inhibition kinetics is therefore vital to understanding the stability and efficacy of cephalosporin analogs like Cefaclor.

Comparative Analysis of this compound and Cephalexin β-Lactamase Susceptibility

Cefaclor and Cephalexin exhibit different susceptibilities to various β-lactamases. The introduction of a chlorine atom at the 3-position in Cefaclor, as opposed to the methyl group in Cephalexin, influences its stability and interaction with these enzymes. asm.org

Studies have shown that modifications to the cephalosporin structure can significantly alter their hydrolysis rates by different β-lactamases. For instance, research on Cephalexin analogs with tethers at the 7-position revealed that these modifications had varied effects on their catalytic efficiencies against different β-lactamases like TEM-1, CTX-M-15, AmpC, and NDM-1. rsc.orgrsc.org While CTX-M-15 favored the hydrolysis of the unmodified Cephalexin, AmpC and NDM-1 were more effective against the modified analogs. rsc.orgrsc.orgrsc.org

In some cases, mutations in β-lactamases can lead to increased susceptibility to certain cephalosporins. For example, specific mutations in the ROB-1 β-lactamase from Haemophilus influenzae that conferred resistance to other β-lactams resulted in a decreased catalytic efficiency towards Cefaclor. asm.org This suggests a complex interplay between the enzyme's structure and the specific chemical features of the cephalosporin.

The combination of Cefaclor with β-lactamase inhibitors like clavulanic acid and sulbactam (B1307) has been shown to restore its activity against extended-spectrum beta-lactamase (ESBL)-producing E. coli. mdpi.com This synergistic effect highlights the potential to overcome resistance by protecting the cephalosporin from enzymatic degradation. mdpi.com

Mechanism of β-Lactamase Deactivation by this compound Derivatives

The primary mechanism of β-lactamase action involves the acylation of a serine residue in the enzyme's active site, leading to the opening of the β-lactam ring. The subsequent deacylation step regenerates the active enzyme. The stability of the acyl-enzyme intermediate is a key determinant of the antibiotic's effectiveness as an inhibitor.

For some cephalosporins, the degradation pathway following the opening of the β-lactam ring can be complex. In the case of Cefaclor, degradation can involve the loss of the chlorine atom and a contraction of the cephem ring. researchgate.net

Certain cephalosporin derivatives can act as irreversible inhibitors of β-lactamases. researchgate.net For instance, Cefaclor has been shown to cause irreversible inactivation of the New Delhi metallo-β-lactamase (NDM-1), albeit at high concentrations. researchgate.net This inactivation was mediated through covalent modification of a cysteine residue in the active site. researchgate.net The ability of some derivatives to form stable acyl-enzyme complexes or to induce alternative chemical reactions within the active site contributes to their inhibitory potential. google.com

Binding Affinity Studies of this compound with Penicillin-Binding Proteins (PBPs)

The bactericidal action of cephalosporins results from their ability to bind to and inhibit Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. drugbank.comrpicorp.commdpi.com The affinity of a cephalosporin analog for different PBPs determines its spectrum of activity.

Cefaclor is known to specifically bind to PBP3. medchemexpress.commedchemexpress.com However, studies have revealed more complex binding profiles. For example, in Staphylococcus aureus, Cefaclor was found to bind to PBP2 with high affinity, although this interaction is characterized by rapid deacylation, which can make it appear as low-affinity binding under certain experimental conditions. nih.govasm.org The 50% inhibitory concentration (IC50) for Cefaclor binding to PBP2 was found to be ≤ 0.1 µg/ml when measured directly. nih.govasm.org

Comparative studies have shown that the binding affinity of cephalosporins for PBPs can be influenced by structural modifications. Research on Ceftaroline, a newer cephalosporin, demonstrated its high affinity for various PBPs in both susceptible and resistant strains of S. aureus and Streptococcus pneumoniae, including PBP2a in MRSA. researchgate.net This highlights the potential for developing new analogs with enhanced PBP binding.

The table below summarizes the binding affinities of Cefaclor for specific PBPs.

| Compound | Target Protein | Organism | Binding Affinity (IC50) |

| Cefaclor | PBP2 | Staphylococcus aureus | ≤ 0.1 µg/ml nih.govasm.org |

| Cefaclor | PBP3 | - | Specific binding medchemexpress.commedchemexpress.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to the cephalosporin scaffold affect their biological activity. These studies guide the rational design of new antibiotics with improved properties.

Key positions on the cephalosporin molecule that influence its activity include the C-7 acylamino side chain and the C-3 substituent. pharmacy180.com For Cefaclor, the C-3 substituent is a chlorine atom, while for Cephalexin it is a methyl group. asm.org This difference significantly impacts their respective properties.

SAR studies have revealed several important trends:

C-7 Side Chain: Modifications to the acylamino side chain can impact the antibacterial spectrum. pharmacy180.com For example, increasing the lipophilicity of this side chain generally enhances activity against Gram-positive bacteria but reduces it against Gram-negative bacteria. asm.org The presence of an α-amino group can improve the stability of the β-lactam ring, making the compound orally active. pharmacy180.com Replacing the phenyl ring with other heterocycles like thiophene (B33073) or aminothiazoles can lead to an improved spectrum of activity. pharmacy180.com

C-3 Substituent: The nature of the group at the C-3 position affects both the pharmacokinetic and pharmacodynamic properties. pharmacy180.com The introduction of a chlorine atom, as in Cefaclor, is a key modification. asm.org Other modifications at this position, such as a propenyl group, have been shown to result in compounds with greater activity against Gram-positive organisms than Cephalexin and Cefaclor. nih.gov

Stereochemistry: The stereochemistry at the C-7 side chain is crucial. The D-isomers of cephalosporins with an α-amino group are generally more active than the L-isomers. pharmacy180.com

A study on carbacephalosporins, where the sulfur atom in the dihydrothiazine ring is replaced by a carbon, showed that while these analogs could be taken up by intestinal cells, they often lacked antibacterial activity, indicating that different structural features are required for transport and for bactericidal action. asm.org

Cellular Uptake and Efflux Mechanisms of this compound in Model Organisms (non-human)

The ability of an antibiotic to reach its target inside a bacterial cell is determined by its transport across the cell membrane and its susceptibility to efflux pumps that can expel the drug.

Orally absorbed cephalosporins like Cefaclor are known to be substrates for the intestinal proton-dependent peptide transport carrier. asm.org Studies using the human intestinal Caco-2 cell line as a model have shown that Cefaclor is actively transported and concentrated intracellularly. asm.org

In bacteria, resistance can arise from decreased penetration of the antibiotic to the target site or from active efflux. nih.gov Some cephalosporin derivatives have been found to be substrates for efflux pumps, which can limit their effectiveness. mdpi.com

Research on the transport of Cefaclor across the human peptide transporter PEPT1 has provided molecular insights into its uptake. mdpi.com Genetic variations in the transporter did not significantly affect the interaction with Cefaclor, suggesting a stable transport mechanism. mdpi.com

Analytical Methodologies for Chloro Cephalexin Detection and Quantification

Chromatographic Techniques for Chloro Cephalexin (B21000) Analysis

Chromatography is the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For Chloro Cephalexin, various chromatographic methods are employed to separate it from Cephalexin and other process-related impurities or degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Cephalexin and its impurities due to its sensitivity, reproducibility, and versatility. researchgate.netjetir.org Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. asianpubs.orgnih.govresearchgate.net

The separation of this compound from Cephalexin is achieved by optimizing chromatographic conditions such as the mobile phase composition, flow rate, and column type. jetir.orgresearchgate.net Mobile phases typically consist of an aqueous buffer (e.g., phosphate (B84403), acetate) mixed with an organic modifier like methanol or acetonitrile. asianpubs.orgresearchgate.netisciii.es The use of gradient elution, where the mobile phase composition is changed during the run, is often necessary for resolving all related substances in an impurity profile. researchgate.netmagtechjournal.com

Various detection modes can be coupled with HPLC for the quantification of this compound:

UV-Vis Detection: This is the most common detection method, where the analyte is detected based on its absorbance of ultraviolet or visible light. isciii.es Detection wavelengths for Cephalexin and its impurities are typically set between 230 nm and 265 nm. asianpubs.orgnih.govisciii.es

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths simultaneously, which is invaluable for peak purity assessment and impurity identification. researchgate.netnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. synthinkchemicals.comresearchgate.net It allows for the definitive identification of impurities like this compound based on their mass-to-charge ratio, even at trace levels. researchgate.netmagtechjournal.comresearchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of Cephalexin and its related impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | ODS (C18) (250 x 4.6 mm) asianpubs.org | Enable C18G (250 x 4.6 mm, 5 µm) nih.gov | Waters C18 (250mm×4.6mm; 5µ) jetir.org |

| Mobile Phase | Methanol:Water (50:50 v/v) asianpubs.org | Methanol:0.01 M TBAHS (50:50, v/v) nih.gov | Methanol:0.1M Sodium acetate buffer (75:25 v/v) jetir.org |

| Flow Rate | 0.9 mL/min asianpubs.org | 1.0 mL/min nih.gov | 1.0 ml/min jetir.org |

| Detection | UV at 230 nm asianpubs.org | PDA at 254 nm nih.gov | UV at 240nm jetir.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to compounds like this compound is limited by their low volatility and thermal instability. Direct analysis of cephalosporins by GC is generally not feasible. jfda-online.com

To make this compound suitable for GC-MS analysis, a chemical derivatization step is necessary. jfda-online.com This process involves converting polar functional groups, such as carboxylic acids and amines present in the molecule, into less polar and more volatile derivatives. jfda-online.com Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens in hydroxyl, carboxyl, and amine groups to form volatile trimethylsilyl (TMS) derivatives.

Acylation: This involves introducing an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to derivatize primary and secondary amines and alcohols. jfda-online.com

Alkylation: This converts acidic protons into esters or ethers to increase volatility. jfda-online.com

Once derivatized, the volatile analyte can be separated by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. While conceptually possible, specific, validated GC-MS methods for this compound are not commonly reported in the literature, with liquid chromatography being the preferred approach.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.comteledynelabs.com SFC has gained traction as a "greener" alternative to normal-phase HPLC because it significantly reduces the consumption of organic solvents. chromatographyonline.com

The technique is highly applicable to pharmaceutical analysis, including drug discovery and quality control, due to its high efficiency and rapid separation times. teledynelabs.comchromatographyonline.com For the analysis of this compound, SFC offers several advantages:

High Resolution: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and improved separation efficiency. chromatographyonline.com

Speed: Analyses are typically faster than conventional HPLC.

Compatibility: SFC is compatible with a wide range of detectors, including mass spectrometry (SFC-MS), providing sensitive and specific detection. nih.gov

In SFC, a polar organic co-solvent, or "modifier," such as methanol, is often added to the CO2 mobile phase to enhance the elution of polar compounds like this compound. chromatographyonline.comnih.gov The technique is particularly powerful for chiral separations but is also highly effective for achiral analysis and the purification of pharmaceutical impurities. chromatographyonline.comnih.gov

Capillary Electrophoresis (CE) for this compound Separation and Quantification

Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that use an electric field to separate analytes in a narrow capillary. wikipedia.org CE methods are characterized by extremely high efficiency, short analysis times, and minimal consumption of samples and reagents. nih.govmdpi.com

For the analysis of this compound, two main modes of CE are particularly relevant:

Capillary Zone Electrophoresis (CZE): In CZE, separation is based on differences in the charge-to-size ratio of the analytes as they migrate in an electrolyte solution (background electrolyte). nih.gov Studies have demonstrated the successful separation of multiple cephalosporins, including Cephalexin, using phosphate buffers at neutral pH. nih.gov This approach can effectively resolve this compound from the parent drug and other charged impurities.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a variation of CE that adds a surfactant (like sodium dodecyl sulfate (B86663), SDS) to the buffer at a concentration above its critical micelle concentration. nih.gov This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer. MEKC has been shown to completely separate Cephalexin from ten of its related substances within 20 minutes, demonstrating its high resolving power for impurity profiling. nih.gov

| Technique | Buffer System | Key Feature | Reference |

|---|---|---|---|

| MEKC | 50 mM Sodium Acetate (pH 5.25) with 50 mM SDS | Separated Cephalexin from 10 related substances | nih.gov |

| MEKC | 40 mM Sodium Phosphate (pH 7.0) with 100 mM SDS | Alternative buffer system for good selectivity | nih.gov |

| CZE | 25 mM Phosphate Buffer (pH 7.0) | Baseline separation of seven cephalosporins | nih.gov |

Spectrophotometric and Fluorometric Methods for this compound Determination

Spectrophotometric and fluorometric methods are often used for the quantitative analysis of a primary compound in pharmaceutical formulations. These methods are typically simpler and faster than chromatographic techniques.

Spectrophotometric Methods: These methods rely on the formation of a colored product after a chemical reaction, with the absorbance measured at a specific wavelength. Several spectrophotometric methods have been developed for Cephalexin, involving reactions with reagents such as:

Reinecke's salt: Forms an ion-pair complex that, after precipitation and dissolution in acetone, can be measured at 525 nm. jfda-online.com

Ninhydrin: Reacts with the primary amino group of Cephalexin to produce a colored compound.

Imidazole: Used as a reagent for the determination of Cephalexin in dosage forms. nih.gov

Fluorometric Methods: These methods are based on the measurement of fluorescence emitted by an analyte or its derivative. For Cephalexin, a fluorescent product can be formed by hydrolysis in an alkaline solution at high temperatures, with excitation and emission maxima at 355 nm and 435 nm, respectively. jst.go.jp Another approach involves derivatization with a fluorogenic reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by fluorescence detection. researchgate.net

A significant limitation of these methods for the analysis of this compound is the potential for interference from the parent drug, Cephalexin, due to their structural similarity. Therefore, these methods may lack the specificity required for impurity quantification unless a prior separation step is performed or the method is proven to be selective for this compound.

Development of Impurity Profiling Methods for Cephalexin, including this compound as an Impurity

Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance. researchgate.net The development of a robust impurity profiling method is a critical aspect of pharmaceutical quality control. synthinkchemicals.com For Cephalexin, this involves creating an analytical procedure capable of separating the active pharmaceutical ingredient (API) from all potential impurities, including process-related impurities like this compound and various degradation products. synthinkchemicals.comresearchgate.net

The primary goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the purity of the drug substance over time. HPLC is the technique of choice for this purpose. researchgate.netmagtechjournal.com

The development of such a method involves:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net This helps ensure the analytical method can separate the API from its degradants.

Method Optimization: Chromatographic parameters, especially the mobile phase composition (including pH and organic modifiers) and gradient, are meticulously optimized to achieve adequate resolution between all peaks. researchgate.net

Peak Identification: Techniques like LC-MS are used to identify the separated impurity peaks by determining their molecular weights and fragmentation patterns. researchgate.netresearchgate.net Reference standards for known impurities, such as this compound, are used for positive identification and quantification. synthinkchemicals.com

Method Validation: The final method is validated according to ICH (International Council for Harmonisation) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. jetir.org

Through this process, a reliable method is established to monitor the purity of Cephalexin batches, ensuring that the level of this compound and other impurities remains within acceptable limits. synthinkchemicals.com

Sample Preparation Techniques for this compound in Complex Matrices

The accurate quantification of this compound in complex matrices such as wastewater, biological fluids, and food products is critically dependent on effective sample preparation. nih.govnih.gov The primary goal of sample preparation is to extract the analyte of interest from interfering components of the sample matrix, thereby enhancing the sensitivity and selectivity of the subsequent analytical method. nih.govchromatographyonline.com A variety of techniques have been developed and optimized for this purpose, ranging from traditional methods to modern microextraction procedures. nih.gov

The choice of a sample preparation method is influenced by the analyte's concentration, the nature of the sample matrix, and the requirements of the analytical instrument. nih.gov For complex samples where analytes are present in low concentrations, techniques like solid-phase extraction (SPE) are particularly useful for preconcentrating the sample. chromatographyonline.com

Traditional Extraction Techniques

Traditional sample pretreatment methods include liquid-liquid extraction (LLE), filtration, and centrifugation. nih.govchromatographyonline.com LLE is a widely used technique for bioanalysis, where the analyte is partitioned between two immiscible liquid phases. biotage.com However, these methods can be time-consuming and often require large volumes of organic solvents, which raises environmental concerns. nih.goviau.ir

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a cornerstone for sample preparation in the analysis of cephalosporins from complex matrices. nih.govchromatographyonline.com This technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering substances can then be washed away, and the purified analyte is eluted using a small volume of solvent. nih.gov SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the ability to preconcentrate the analyte. nih.govchromatographyonline.com

A specialized form of SPE utilizes magnetic molecularly imprinted polymers (MMIPs). One study detailed the development of MMIPs for the selective extraction of cephalexin from pork and milk samples. This method demonstrated high selectivity and excellent recovery rates, ranging from 85.5% to 94.0%. nih.gov

Table 1: Performance of Magnetic Molecular Imprinted Polymer SPE for Cephalexin Extraction nih.gov

| Parameter | Result |

|---|---|

| Recovery in Pork Samples | 85.5% - 94.0% |

| Recovery in Milk Samples | 87.2% - 93.5% |

| Precision (RSD) | 1.2% - 2.4% |

| Limit of Detection (LOD) | 5.00 µg kg⁻¹ |

This interactive table summarizes the validation parameters for an MMIP-SPE method used for cephalexin extraction.

Miniaturized and Green Techniques

In line with the principles of green analytical chemistry, there has been a shift towards miniaturized techniques that reduce or eliminate the use of organic solvents. nih.gov Solid-phase microextraction (SPME), a miniaturized version of SPE, involves using a fiber coated with a stationary phase to extract analytes directly from a liquid or gas matrix. chromatographyonline.com

Another approach is salting-out assisted liquid-liquid extraction (SALLE). This method involves adding a salt, such as ammonium sulfate, to an acetone-water solvent mixture to induce phase separation, effectively extracting the analyte into the acetone phase. This technique has been successfully applied to the extraction of several cephalosporins from water and meat samples. researchgate.net

Protein Precipitation

For biological fluids like plasma or serum, protein precipitation is a common and straightforward sample preparation method. nih.gov It involves adding a precipitating agent, such as an organic solvent or an acid, to the sample to denature and remove proteins that can interfere with chromatographic analysis. While simple and fast, this method may be less selective than SPE. nih.govphenomenex.com

The following table provides a comparative overview of different sample preparation techniques used for cephalosporin (B10832234) analysis in various matrices.

Table 2: Comparison of Sample Preparation Techniques for Cephalosporin Analysis

| Technique | Principle | Common Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by elution. nih.gov | Environmental water, food, biological fluids. chromatographyonline.comnih.gov | High selectivity, preconcentration, reduced solvent use. nih.gov | Can be more time-consuming than precipitation. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. biotage.com | Biological fluids, wastewater. biotage.comiau.ir | Effective for certain sample types. biotage.com | Requires large volumes of organic solvents, can be labor-intensive. nih.goviau.ir |

| Protein Precipitation | Removal of proteins from biological samples using a precipitating agent. nih.gov | Plasma, serum. nih.gov | Simple, fast, high throughput. nih.gov | Non-selective, may result in matrix effects. nih.gov |

| Salting-Out Assisted LLE (SALLE) | Salt-induced phase separation for extraction into an organic solvent. researchgate.net | Environmental water, meat samples. researchgate.net | Uses less hazardous solvents (e.g., acetone). | May have lower recovery for some analytes. |

This interactive table compares the principles, applications, and trade-offs of various sample preparation techniques.

Environmental Fate and Degradation of Chloro Cephalexin

Abiotic Degradation Processes in Aqueous and Solid Matrices

Abiotic degradation, occurring without the involvement of living organisms, is a crucial set of processes that determine the persistence of Chloro Cephalexin (B21000) in the environment. These processes, primarily hydrolysis, photolysis, and oxidation, occur in both water and soil.

Hydrolysis: The β-lactam ring, a core structural feature of cephalosporins, is susceptible to hydrolysis, which is a primary degradation pathway in aqueous environments. This reaction involves the cleavage of the four-membered β-lactam ring, leading to the formation of inactive degradation products. The rate of hydrolysis is significantly influenced by pH and temperature. For instance, the non-enzymatic hydrolysis of cephalexin in aqueous media is a predominant degradation reaction at neutral pH. nih.gov Cephalosporin (B10832234) antibiotics are known to be unstable in alkaline (pH > 8.0) and high-temperature (> 60 °C) aqueous environments, where they are easily degraded by hydrolysis. doi.org Studies on cephalexin have shown that it can degrade by up to 20% in an acidic medium (pH 1.2). frontiersin.org In surface water, the abiotic degradation half-lives of four cephalosporins in the dark were found to be between 2.7 and 18.7 days, indicating that hydrolysis is a key elimination process. acs.org

Photodegradation: Sunlight can induce the degradation of Chloro Cephalexin, particularly in surface waters. This process can occur through direct photolysis, where the molecule directly absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036).

Under simulated sunlight, the degradation of cephalexin is significantly enhanced. acs.orgresearchgate.net For some cephalosporins, indirect photolysis is the main transformation pathway. doi.org For example, a bicarbonate-enhanced nitrate system was found to be a major contributor to the photodegradation of cephalexin. doi.org The presence of photosensitizers like ZnO or TiO2 nanoparticles can dramatically increase the rate of degradation through photocatalysis. researchgate.netindianchemicalsociety.com These processes generate highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2−), which attack the antibiotic molecule. researchgate.net The degradation pathways initiated by these radicals include hydroxylation, demethylation, decarboxylation, and dealkylation. researchgate.net

Oxidation: Chemical oxidation is another significant abiotic pathway for the degradation of this compound in water treatment processes and the natural environment. Oxidants like permanganate (B83412) (PM) and ferrate(VI) have been shown to effectively degrade cephalexin. nih.govmdpi.com The reaction with permanganate is favorable at lower pH and results in the formation of stereoisomeric sulfoxide (B87167) products and a di-ketone product by attacking the thioether sulfur and the double bond on the six-membered ring. nih.gov Ferrate(VI) also shows high reactivity, with the thioether and amine groups being the primary reaction sites for cephalexin. mdpi.com Advanced Oxidation Processes (AOPs), such as the photo-Fenton process, generate powerful hydroxyl radicals that lead to efficient degradation. researchgate.netresearchgate.net

Table 1: Abiotic Degradation of Cephalexin and Related Compounds

| Degradation Process | Conditions | Key Findings | Reference(s) |

|---|---|---|---|

| Hydrolysis | Neutral pH, aqueous media | Intramolecular aminolysis of the β-lactam ring. | nih.gov |

| Alkaline (pH > 8.0), High Temp (>60°C) | Easy degradation via hydrolysis. | doi.org | |

| Acidic medium (pH 1.2) | Up to 20% degradation. | frontiersin.org | |

| Surface water, dark | Half-lives of 2.7–18.7 days for various cephalosporins. | acs.org | |

| Photodegradation | Simulated sunlight with ZnO nanowires | Followed first-order kinetics; hydroxyl and superoxide radicals were key. | researchgate.net |

| Simulated sunlight | Half-lives decreased significantly compared to dark conditions. | acs.org | |

| Indirect photolysis | Bicarbonate-enhanced nitrate system contributed most to loss rate. | doi.org | |

| Oxidation | Permanganate (PM) | Second-order rate constant of 12.71 M⁻¹·s⁻¹ at neutral pH; lower pH was favorable. | nih.gov |

| Ferrate(VI) | Apparent second-order rate constant of 110–770 M⁻¹ s⁻¹ at pH 7. | mdpi.com | |

| Photo-Fenton | Efficient degradation through hydroxyl radical attack. | researchgate.netresearchgate.net |

Biotransformation Pathways and Microbial Degradation of this compound

Microbial activity plays a significant role in the transformation and ultimate removal of this compound from the environment, particularly in soil and sediment.

The primary mechanism of biotransformation is the enzymatic hydrolysis of the β-lactam ring, catalyzed by β-lactamase enzymes produced by various bacteria. nih.gov This enzymatic action is a major cause of antibiotic resistance. nih.gov The hydrolysis of cephalexin by the P99 β-lactamase from Enterobacter cloacae has been studied in detail, showing the formation of a cephalosporoate intermediate which then undergoes further rearrangement. nih.gov Different β-lactamases exhibit varying efficiencies in hydrolyzing cephalosporins. uobaghdad.edu.iquobaghdad.edu.iq

In environmental compartments like lake sediments, biodegradation is the principal process for the elimination of cephalosporins. acs.org Studies have shown that elimination rates are higher in oxic sediments (half-lives of 0.8-3.1 days) compared to anoxic sediments (half-lives of 1.1-4.1 days). acs.org This suggests that aerobic biodegradation is more efficient for these compounds.

Some microorganisms can utilize antibiotics as a source of nutrients. The green microalga Chlorella pyrenoidosa-2378 has demonstrated the ability to degrade cephalexin, with removal efficiencies reaching up to 89.62% for an initial concentration of 150 mg/L. researchgate.net The bacterium Acidithiobacillus ferrooxidans can also be involved in the degradation process, although indirectly. indianchemicalsociety.com

Sorption and Leaching Behavior of this compound in Environmental Compartments

Sorption to soil and sediment particles is a key process that influences the mobility, bioavailability, and degradation of this compound in the environment. nih.govd-nb.info When sorbed, the compound is less likely to be transported into groundwater (leaching) or be available for microbial degradation.

The extent of sorption depends on the physicochemical properties of both the antibiotic and the soil. nih.govd-nb.info Factors such as soil pH, organic matter content, clay mineralogy, and the antibiotic's own properties (e.g., its charge, which is pH-dependent) are critical. d-nb.infomdpi.comnih.gov Cephalexin is a zwitterionic molecule, meaning it can carry both positive and negative charges depending on the pH. nih.govmdpi.com It exists in a cationic form at pH < 3, an anionic form at pH > 6, and as a zwitterion in between. mdpi.com Maximum adsorption often occurs around pH 6, where electrostatic interactions and cation exchange mechanisms are significant. nih.gov

Various materials have been studied for their capacity to adsorb cephalexin. Clays like attapulgite, bentonite, and kaolin (B608303) have shown adsorption capabilities. uobaghdad.edu.iq Biochars derived from agricultural waste and other low-cost bio-adsorbents have demonstrated high adsorption capacities, sometimes exceeding that of commercial activated carbon. researchgate.netnih.gov For example, adding pine bark to soil increased cephalexin adsorption to 100% in most cases. researchgate.net

The leaching potential of this compound is inversely related to its sorption. Compounds that sorb strongly to soil particles are less mobile and have a lower risk of leaching into groundwater. nih.gov Since cephalexin can be adsorbed by soil components, its mobility can be significantly reduced. However, if the soil conditions change (e.g., pH, ionic strength), desorption can occur, releasing the antibiotic back into the soil solution where it can be transported. nih.govmdpi.com

Table 2: Sorption of Cephalexin on Various Adsorbents

| Adsorbent Material | Adsorption Capacity / Finding | Key Influencing Factors | Reference(s) |

|---|---|---|---|

| Soil | Adsorption is a key process affecting fate and mobility. | pH, organic matter, clay content. | nih.govd-nb.info |

| Pine Bark (amendment) | Increased adsorption in soil to 100%. | Sorbent pH (acidic). | researchgate.net |

| Oak Ash (amendment) | Caused a lower increase or decrease in adsorption. | Sorbent pH (alkaline). | researchgate.net |

| Walnut Shell-Based Activated Carbon | Effective for cephalexin removal from aqueous solution. | pH, contact time, initial concentration. | researchgate.net |

| Jackfruit Adsorbent (Acid Pretreated) | High adsorption capacity of 384.62 mg/g. | Optimal pH between 5 and 8. | mdpi.com |

| Biochar (Palm Oil Fiber Residue) | Adsorption value of 57.47 mg/g. | Surface area, pore structure. | researchgate.net |

| Natural Zeolite | Adsorption value of 16.1 mg/g. | Electrostatic interactions, H-bonding. | researchgate.net |

Eco-toxicological Studies on Non-Target Organisms

The presence of this compound and its degradation products in the environment can pose a risk to non-target organisms, including aquatic invertebrates, algae, and plants.